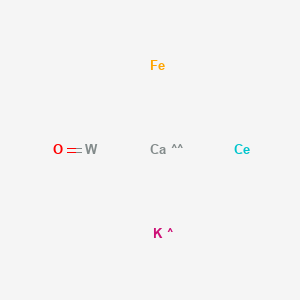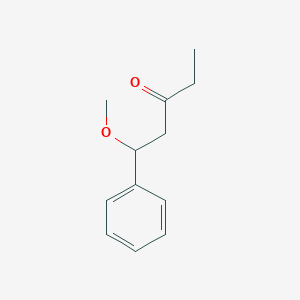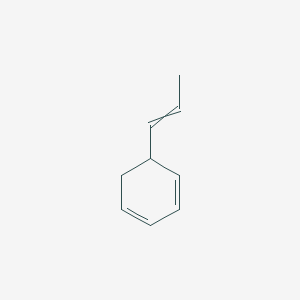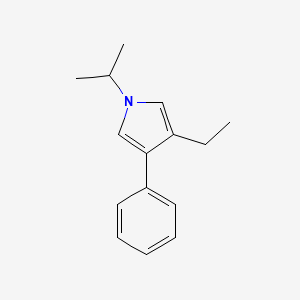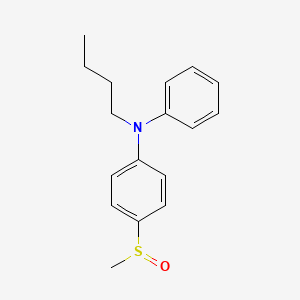
(4R)-4-Hydroxy-4-(2-methoxyphenyl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-Hydroxy-4-(2-methoxyphenyl)butan-2-one is an organic compound with a complex structure that includes a hydroxy group, a methoxyphenyl group, and a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Hydroxy-4-(2-methoxyphenyl)butan-2-one typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2-methoxybenzaldehyde and a suitable ketone. The reaction proceeds through a series of steps including aldol condensation, reduction, and hydrolysis. Specific reaction conditions such as temperature, pH, and catalysts are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions and advanced purification techniques to achieve high purity and efficiency. Catalysts and solvents are selected to minimize environmental impact and maximize cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-4-Hydroxy-4-(2-methoxyphenyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
(4R)-4-Hydroxy-4-(2-methoxyphenyl)butan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism by which (4R)-4-Hydroxy-4-(2-methoxyphenyl)butan-2-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (4R)-4-Hydroxy-4-(2-methoxyphenyl)butan-2-one include:
- (4S)-4-Hydroxy-4-(2-methoxyphenyl)butan-2-one
- 4-Hydroxy-4-(2-methoxyphenyl)butan-2-one (racemic mixture)
- 4-Hydroxy-4-(2-methoxyphenyl)butan-2-ol
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity, biological activity, and interactions with other molecules. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
502630-80-0 |
|---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
(4R)-4-hydroxy-4-(2-methoxyphenyl)butan-2-one |
InChI |
InChI=1S/C11H14O3/c1-8(12)7-10(13)9-5-3-4-6-11(9)14-2/h3-6,10,13H,7H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
HCCOOGWHEHRKPQ-SNVBAGLBSA-N |
Isomerische SMILES |
CC(=O)C[C@H](C1=CC=CC=C1OC)O |
Kanonische SMILES |
CC(=O)CC(C1=CC=CC=C1OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)-](/img/structure/B12572859.png)

![2-Phenyl[1,3]oxazolo[4,5-b]quinoline](/img/structure/B12572868.png)
![N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12572873.png)


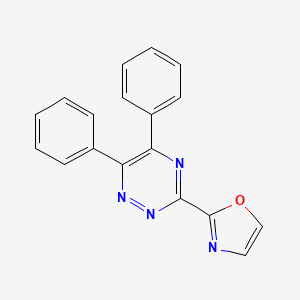
![1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene](/img/structure/B12572893.png)
